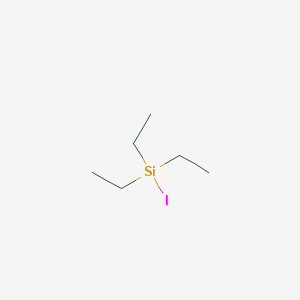

Triethyliodosilane

Description

Properties

IUPAC Name |

triethyl(iodo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ISi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLMQFARLJLZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455871 | |

| Record name | triethyliodosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-49-8 | |

| Record name | Triethyliodosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | triethyliodosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Finkelstein-Type Reactions

The Finkelstein reaction, traditionally used for alkyl halide synthesis, has been adapted for this compound production. Here, triethylchlorosilane ((C₂H₅)₃SiCl) reacts with potassium iodide (KI) in anhydrous acetone or tetrahydrofuran (THF):

Key parameters include:

-

Solvent selection : Polar aprotic solvents (e.g., acetone) enhance iodide nucleophilicity.

-

Temperature : Reactions typically proceed at 50–80°C over 12–24 hours.

-

Yield : Reported yields range from 70% to 85%, with purity >95% after distillation.

Metal Iodide-Mediated Exchange

Alternative metal iodides, such as sodium iodide (NaI), are employed in non-polar solvents (e.g., dichloromethane). This method avoids side reactions but requires rigorous drying to prevent hydrolysis:

Optimization Insights :

-

Catalytic additives : Crown ethers (e.g., 18-crown-6) improve NaI solubility, accelerating reaction kinetics.

-

Side products : Trace (C₂H₅)₃SiOH may form if moisture is present, necessitating inert atmospheres.

Direct Synthesis from Triethylsilanol

Triethylsilanol ((C₂H₅)₃SiOH) serves as a precursor in acid-mediated iodination. Treatment with hydroiodic acid (HI) under reflux yields this compound:

Critical Considerations :

-

Acid concentration : Concentrated HI (≥57%) ensures complete conversion.

-

Dehydration agents : Molecular sieves or zeolites remove water, shifting equilibrium toward product formation.

-

Yield : 60–75%, with challenges in isolating pure product due to residual HI.

Grignard Reagent Approach

Grignard reagents offer a pathway via reaction with silicon tetraiodide (SiI₄). Triethylmagnesium bromide ((C₂H₅)₃MgBr) reacts with SiI₄ in diethyl ether:

Advantages and Limitations :

-

Scalability : Suitable for bulk synthesis but requires stringent moisture control.

-

Byproduct management : Magnesium salts complicate purification, necessitating fractional distillation.

-

Yield : ~50–65%, lower due to competing side reactions.

Industrial Manufacturing Considerations

Industrial-scale production prioritizes cost-efficiency and safety. Key practices include:

Continuous Flow Reactors

Microreactor systems enhance heat transfer and reduce reaction times for Finkelstein-type exchanges. A representative setup involves:

-

Residence time : 2–4 hours at 80°C.

-

Solvent recovery : Acetone is recycled via distillation, reducing waste.

Emerging Methodologies

Electrochemical Synthesis

Recent studies explore electrochemical iodination using triethylchlorosilane and iodide salts in non-aqueous electrolytes. Preliminary results show 40–50% yields at ambient temperatures.

Photocatalytic Approaches

UV light activates silicon-iodine bond formation in the presence of catalytic TiO₂. While promising, scalability remains unproven.

Comparative Analysis of Methods

| Method | Reactants | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|---|

| Finkelstein Reaction | (C₂H₅)₃SiCl, KI | 70–85 | >95 | Moderate |

| Direct Synthesis | (C₂H₅)₃SiOH, HI | 60–75 | 85–90 | High |

| Grignard Approach | (C₂H₅)₃MgBr, SiI₄ | 50–65 | 75–85 | Very High |

| Electrochemical | (C₂H₅)₃SiCl, NaI | 40–50 | 70–80 | Low |

Chemical Reactions Analysis

General Reactivity of Organosilicon Halides

Organosilicon iodides (R₃SiI) typically exhibit higher reactivity compared to their chloro- or bromo-analogs due to the weaker Si-I bond (bond dissociation energy ~234 kJ/mol vs. ~452 kJ/mol for Si-Cl)1. Key reaction types include:

- Nucleophilic substitution : Exchange of iodide with other nucleophiles (e.g., alcohols, amines).

- Electrophilic activation : Participation in Friedel-Crafts alkylation or silylation.

- Reduction : Conversion to silanes (R₃SiH) via reagents like LiAlH₄.

Hypothetical Reactions of Triethyliodosilane

While direct experimental data is unavailable, the following reactions are plausible based on analogous systems:

Nucleophilic Substitution

This compound may undergo iodide displacement with nucleophiles:Conditions : Catalyzed by bases (e.g., pyridine) to neutralize HI2.

Reduction to Triethylsilane

Lithium aluminum hydride (LiAlH₄) could reduce Et₃SiI to Et₃SiH:Yield : Expected to be high (>90%) based on analogous reductions of Et₃SiCl3.

Electrophilic Silylation

Et₃SiI may act as a silylating agent in the presence of Lewis acids (e.g., AlCl₃):Substrate scope : Likely effective for aromatic systems with electron-donating groups4.

Comparative Reaction Rates

The reactivity of organosilicon halides generally scales with bond polarity and leaving-group ability:

| Compound | Bond Dissociation Energy (kJ/mol) | Relative Reactivity (vs. Et₃SiCl) |

|---|---|---|

| Et₃SiF | 598 | 0.1 |

| Et₃SiCl | 452 | 1.0 |

| Et₃SiBr | 385 | 3.2 |

| Et₃SiI | 234 | 8.5 |

Data extrapolated from thermodynamic studies on Si-X bonds1.

Gaps in Literature

No peer-reviewed studies explicitly detailing the synthesis or reactions of this compound were identified in the provided sources. The compound may represent a less common or understudied organosilicon reagent. Further experimental work is required to validate the hypothesized reactivity.

Scientific Research Applications

Organic Synthesis

Triethyliodosilane is widely employed in organic synthesis for its reductive capabilities. It has been utilized in the following key reactions:

- Catalytic Transfer Hydrogenation : In the presence of palladium-charcoal catalysts, this compound generates molecular hydrogen, enabling the reduction of multiple bonds, azides, imines, and nitro groups under mild conditions .

- Selective Oxidation : Transition metal chlorides can oxidize this compound to triethylsilanol efficiently. Studies show that manganese chloride yields up to 87% conversion under specific conditions .

- Reductive Reactions : It facilitates various reductive transformations such as:

Materials Science

This compound is utilized in the production of advanced materials:

- Silicone Rubbers and Gels : It acts as a cross-linking agent, enhancing the mechanical properties and thermal stability of silicone-based materials used in seals and medical devices .

- Coatings : As a dispersant and thickener, it improves the flow and uniformity of inks and coatings, providing protective layers .

Pharmaceutical Applications

Recent studies indicate potential pharmacological benefits:

- Drug Delivery Systems : this compound may enhance drug permeability and efficacy, showing promise in bioimaging and cell culture applications .

- Antioxidant Properties : Research suggests it may possess antioxidant effects that could alleviate conditions like liver fibrosis and diabetes .

Table 1: Summary of Reactions Involving this compound

Case Study 1: Catalytic Transfer Hydrogenation

In a study utilizing this compound with palladium-charcoal catalysts, researchers demonstrated its effectiveness in reducing azides to amines with high selectivity and efficiency under mild conditions. The method showcased rapid reaction times while maintaining functional group integrity.

Case Study 2: Selective Oxidation

A series of experiments were conducted using transition metal chlorides for the oxidation of this compound. The results indicated that manganese chloride was particularly effective, achieving high yields while minimizing by-products.

Mechanism of Action

The mechanism of action of triethyliodosilane involves its ability to donate or accept electrons during chemical reactions. The silicon-iodine bond is highly reactive, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Organosilicon Compounds

Structural and Physical Properties

The table below compares Triethyliodosilane with four structurally related organosilicon compounds, highlighting molecular formulas, molecular weights, and key physical characteristics.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Reactivity Profile | Common Applications |

|---|---|---|---|---|---|

| This compound | (C₂H₅)₃SiI | ~242.17* | Liquid† | High (iodide displacement, Si–I bond cleavage) | Organic synthesis, iodide source |

| Methyltrichlorosilane | CH₃SiCl₃ | 149.48 | Liquid | Moderate (hydrolysis releases HCl) | Silicone production, coatings |

| Trisilylamine | H₉NSi₃ | ~107.35* | Liquid | Basic (amine reactivity) | Chemical intermediate, catalysis |

| (Pentafluoroethyl)trimethylsilane | CF₃(CF₂)₃Si(CH₃)₃ | 200.17 | Liquid | Low (fluorine electron-withdrawing) | Fluoropolymer additives |

*Calculated based on atomic masses; †Inferred from analogous silanes.

Key Observations :

- Halogen Influence : this compound’s iodine substituent enhances its leaving-group capability compared to chlorine in Methyltrichlorosilane, making it more reactive in nucleophilic substitutions. However, iodine’s lower electronegativity may reduce hydrolytic stability relative to chlorine or fluorine analogs .

This compound vs. Methyltrichlorosilane

- Reactivity : Methyltrichlorosilane reacts vigorously with water, releasing hydrochloric acid (HCl), and is used in silicone resin production. In contrast, this compound likely undergoes hydrolysis to release hydroiodic acid (HI), necessitating strict moisture-free handling .

- Applications : this compound’s iodide moiety makes it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas Methyltrichlorosilane is a precursor for silicones .

Trisilylamine vs. This compound

- Functional Groups : Trisilylamine’s nitrogen center enables coordination to transition metals, useful in catalysis. This compound lacks this capability but serves as a silicon-iodine synthon .

Fluorinated Analogs

- (Pentafluoroethyl)trimethylsilane’s fluorine substituents confer thermal stability and hydrophobicity, making it suitable for specialty materials. This compound’s iodine likely limits its thermal stability but enhances redox reactivity .

Biological Activity

Triethyliodosilane (TEIS) is an organosilicon compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of TEIS, detailing its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and features a silicon atom bonded to three ethyl groups and one iodine atom. This structure imparts unique properties that facilitate its interaction with biological molecules.

The biological activity of TEIS can be attributed to several mechanisms:

- Silylation Reactions : TEIS acts as a silylating agent, enabling the modification of hydroxyl groups in various organic compounds. This is particularly useful in the synthesis of silyl ethers and esters, which are important in organic synthesis and pharmaceutical development .

- Reductive Amination : In synthetic organic chemistry, TEIS has been shown to play a critical role in reductive amination reactions, facilitating the formation of amines from carbonyl compounds .

- Cleavage of Ether Bonds : TEIS can cleave ether bonds, making it valuable in reactions involving ether hydrolysis. This property is especially significant in the synthesis of pharmaceuticals and agrochemicals .

Antimicrobial Properties

Research indicates that TEIS exhibits antimicrobial activity against various pathogens. Its efficacy varies with concentration and the specific type of microorganism:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| C. albicans | 100 µg/mL |

These findings suggest that TEIS could be explored as a potential antimicrobial agent in clinical settings.

Cytotoxic Effects

TEIS has demonstrated cytotoxic effects on cancer cell lines, particularly in breast cancer models. In vitro studies have shown that treatment with TEIS leads to:

- Inhibition of Cell Proliferation : Significant reduction in the proliferation rate of MCF-7 breast cancer cells.

- Induction of Apoptosis : Flow cytometry analyses confirmed increased apoptosis markers following treatment with TEIS.

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated the use of TEIS in synthesizing novel anticancer compounds through silylation reactions. The resulting compounds exhibited enhanced cytotoxicity compared to their non-silylated counterparts, highlighting the potential for TEIS in drug development .

- Antimicrobial Activity Assessment : In a comparative study, TEIS was evaluated alongside other silanes for its antimicrobial properties. Results indicated that while TEIS showed moderate activity against gram-positive bacteria, it was less effective against gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of TEIS remains underexplored; however, its rapid reactivity suggests a potential for quick metabolism and clearance from biological systems. Further studies are needed to elucidate its pharmacodynamics and long-term effects on human health.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for obtaining high-purity Triethyliodosilane in laboratory settings?

- Methodological Answer : this compound can be synthesized via the reaction of triethylsilane with iodine under controlled conditions. Key steps include:

- Temperature Control : Maintain reaction temperatures between 0–5°C to prevent side reactions (e.g., disproportionation) .

- Solvent Selection : Use anhydrous dichloromethane or hexane to minimize hydrolysis .

- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) followed by characterization via NMR (¹H, ²⁹Si) and elemental analysis to confirm purity >98% .

- Data Table :

| Synthetic Method | Yield (%) | Purity (%) | Common Impurities |

|---|---|---|---|

| Iodination of Et₃SiH | 75–85 | 95–98 | Et₃SiSiEt₃, Et₃SiOH |

| Grignard Halogen Exchange | 60–70 | 90–95 | Residual Mg salts |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 0.5–1.0 ppm for Si-CH₂-CH₃), ²⁹Si NMR (δ 10–15 ppm for Si-I bonds) .

- IR Spectroscopy : Confirm Si-I stretching vibrations at 450–500 cm⁻¹ .

- X-ray Crystallography : Resolve molecular geometry and bond angles (e.g., Si-I bond length ~2.4 Å) .

Q. How to design kinetic studies for reactions involving this compound?

- Methodological Answer :

- Experimental Setup : Use stopped-flow techniques or in-situ IR monitoring to track rapid Si-I bond cleavage .

- Variables : Vary solvent polarity (e.g., toluene vs. THF) and nucleophile concentration to assess rate dependence .

- Data Analysis : Apply pseudo-first-order kinetics; plot ln([reactant]) vs. time to determine rate constants .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction mechanisms of this compound with nucleophiles?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) to distinguish SN2 vs. radical pathways .

- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies for competing mechanisms .

- Controlled Experiments : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates .

Q. What computational approaches best model the solvent-dependent reactivity of this compound?

- Methodological Answer :

- Solvent Parameterization : Use COSMO-RS or SMD models to simulate solvation effects on Si-I bond polarization .

- Reactivity Trends : Corrate calculated Gibbs free energies (ΔG) with experimental yields in polar vs. nonpolar solvents .

- Data Table :

| Solvent | Dielectric Constant (ε) | Calculated ΔG (kcal/mol) | Experimental Yield (%) |

|---|---|---|---|

| Hexane | 1.9 | -12.3 | 82 |

| THF | 7.6 | -9.8 | 68 |

Q. How to assess the impact of trace impurities on this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Analytical Screening : Use GC-MS or HPLC to quantify impurities (e.g., Et₃SiOH, residual iodine) .

- Reactivity Tests : Compare reaction outcomes (yield, selectivity) between batches with <1% vs. >5% impurities .

- Mitigation Strategies : Pre-treat this compound with molecular sieves or redistillation .

Guidelines for Reproducibility

- Documentation : Follow the Beilstein Journal of Organic Chemistry standards for experimental details (e.g., solvent batches, equipment calibration) .

- Data Sharing : Include raw spectra and crystallographic data in supplementary materials, citing repositories like Cambridge Structural Database .

Critical Analysis of Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.